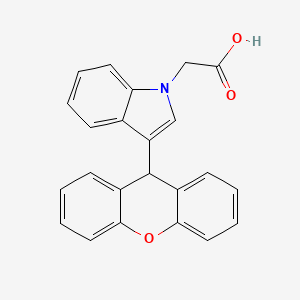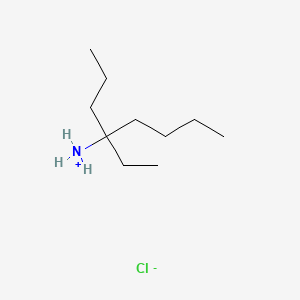
Benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with three methoxy groups and a butyl ester linked to a phenyl-piperazine moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the solubility and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride typically involves multiple steps. One common approach starts with the methylation of gallic acid to produce 3,4,5-trimethoxybenzoic acid . This intermediate is then esterified with 4-(4-phenyl-1-piperazinyl)butanol under acidic conditions to form the desired ester. The final step involves the conversion of the ester to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and purification systems. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl-piperazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of 3,4,5-trihydroxybenzoic acid derivatives.
Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol derivatives.
Substitution: Formation of halogenated phenyl-piperazine derivatives.
Applications De Recherche Scientifique
Benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of dyes, inks, and photographic developers.
Mécanisme D'action
The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride involves its interaction with specific molecular targets. The phenyl-piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxy groups may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A simpler analog lacking the phenyl-piperazine moiety.
Methyl 3,4,5-trimethoxybenzoate: An ester derivative with a methyl group instead of the butyl ester.
4-(4-Phenyl-1-piperazinyl)butanol: The alcohol precursor used in the synthesis of the target compound
Uniqueness
The unique combination of the benzoic acid core with the phenyl-piperazine moiety and the butyl ester linkage distinguishes benzoic acid, 3,4,5-trimethoxy-, 4-(4-phenyl-1-piperazinyl)butyl ester, dihydrochloride from its analogs. This structure imparts specific chemical and biological properties, making it valuable for diverse research applications.
Propriétés
Numéro CAS |
5914-66-9 |
|---|---|
Formule moléculaire |
C24H34Cl2N2O5 |
Poids moléculaire |
501.4 g/mol |
Nom IUPAC |
4-(4-phenylpiperazin-1-yl)butyl 3,4,5-trimethoxybenzoate;dihydrochloride |
InChI |
InChI=1S/C24H32N2O5.2ClH/c1-28-21-17-19(18-22(29-2)23(21)30-3)24(27)31-16-8-7-11-25-12-14-26(15-13-25)20-9-5-4-6-10-20;;/h4-6,9-10,17-18H,7-8,11-16H2,1-3H3;2*1H |
Clé InChI |
WYVCERJDNQGFIK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


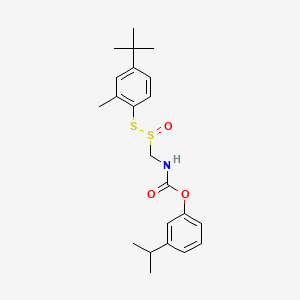
![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
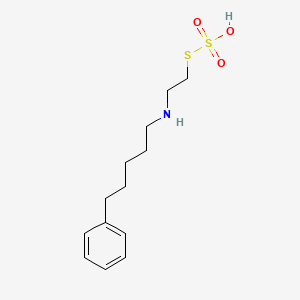
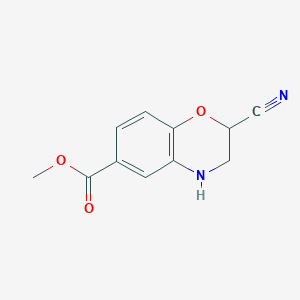
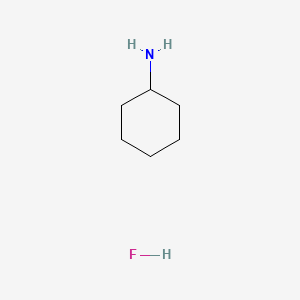

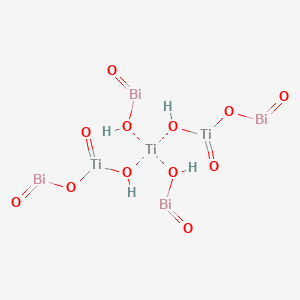

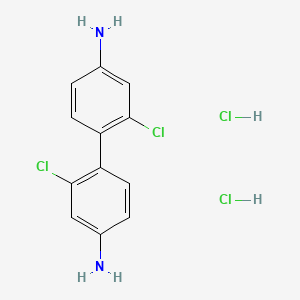
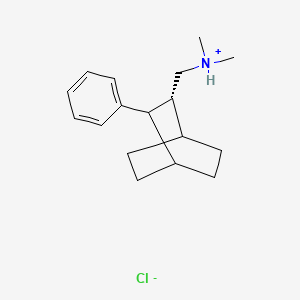
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)

